molecular formula C14H11N B1301999 Diphenylmethyl isocyanide CAS No. 3128-85-6

Diphenylmethyl isocyanide

Cat. No. B1301999
CAS RN: 3128-85-6
M. Wt: 193.24 g/mol
InChI Key: REKQCRSUOJRCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylmethyl isocyanide is a chemical compound that is involved in various organic reactions. The compound is associated with the formation of different products depending on the reaction conditions and the reactants involved. For instance, when diphenylketene reacts with isocyanides, the concentration of diphenylketene dictates the product outcome, leading to either dioxolane derivatives or polycyclic beta-lactams through a cascade of formal pericyclic reactions .

Synthesis Analysis

The synthesis of isocyanide compounds can be achieved through several methods. One such method involves the selective synthesis of isocyanides from secondary alcohols using alkyl diphenylphosphinites in a new type of oxidation-reduction condensation, where the ambident reactivity of cyanide anion is controlled . Another synthesis approach is the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride, which yields acidic hydrogen-containing isocyanides .

Molecular Structure Analysis

The molecular structure of isocyanide compounds can be quite complex and is often elucidated using various analytical techniques. For example, the structure of a diphenylacetate isocyanide was determined by X-ray crystallography, revealing a C≡N bond length of 1.164 (2) Å and a specific angle between the OCO and isocyanophenyl planes . Similarly, the structure of a cycloaddition product of trifluoromethyl isocyanide was also determined by X-ray crystallography .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. Cycloaddition reactions are common, where isocyanides can react with organometallic compounds to form triazinones through a polar [4+2] cycloaddition . Isocyanides also engage in three-component coupling reactions upon irradiation with near-UV light, as seen with diphenyl diselenide and electron-deficient alkynes . Furthermore, isocyanides can undergo "criss-cross" cycloaddition reactions with 1,4-diphenylbutine-1,4-dione to yield furofurans, with the possibility of hydrolysis leading to furan carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can vary widely depending on their structure. For instance, the odourless nature of certain isocyanides makes them unique, as isocyanides are typically known for their unpleasant odour . The reactivity of isocyanides can be influenced by the presence of substituents, as seen in the selective synthesis and reactions with other compounds . The molecular geometry and intermolecular interactions, such as hydrogen bonding, also play a crucial role in the properties and reactivity of these compounds .

Scientific Research Applications

Multicomponent Chemistry

Diphenylmethyl isocyanide has versatile applications in multicomponent chemistry. It can be used as a cyanide source in the Strecker reaction and as a convertible isocyanide in the preparation of N-acyl amino acids and free imidazo[1,2-a]pyridin-3-amines. These applications involve classical multicomponent reactions (MCRs), highlighting the compound's utility in chemoselective transformations (Cioc et al., 2016).

Catalysis and Reaction Mechanisms

This compound is also involved in catalytic processes and complex reaction mechanisms. For instance, diphenylborinic acid catalyzes α-addition to isocyanide with aldehyde and water, demonstrating the compound's role in facilitating specific chemical reactions (Soeta et al., 2011). Additionally, diphenyl diselenide mediates intermolecular domino reactions of unsaturated compounds under photoirradiation conditions, indicating this compound's involvement in light-induced chemical processes (Tsuchii et al., 2005).

Metal Complex Formation

Another application is in the formation of metal complexes. For example, this compound is key in the synthesis of binuclear palladium(I) complexes containing aromatic isocyanide and chelating diphosphine ligands (Tanase et al., 1993). This showcases its role in creating complex molecular structures with specific properties, useful in various fields like materials science and catalysis.

Drug Discovery and Organic Synthesis

In drug discovery and organic synthesis, isocyanide-based multicomponent reactions (IMCRs), involving compounds like this compound, are utilized to probe biological targets and develop agents against various diseases (Akritopoulou‐Zanze, 2008). This application highlights its significance in medicinal chemistry and pharmacology.

Polymerization

Additionally, isocyanide complexes of nickel, including those involving this compound, are active catalysts for polymerization of ethylene, varying the properties of the resulting polyethylene (Tanabiki et al., 2004). This application is significant in the field of polymer chemistry.

Mechanism of Action

Target of Action

Diphenylmethyl isocyanide, like other isocyanides, demonstrates potent antimicrobial activities . The primary targets of this compound are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial action.

Mode of Action

The compound interacts with its targets through covalent modifications at their active site cysteines . This interaction results in concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This inhibitory action disrupts the normal functioning of the targeted enzymes, thereby impeding the growth and survival of the bacteria.

Biochemical Pathways

The affected biochemical pathways include the fatty acid biosynthetic process and the hexosamine pathway . The disruption of these pathways leads to downstream effects such as the destabilization and dysregulation of proteins related to the targeted pathways . This disruption can significantly impact the metabolic processes of the bacteria, leading to their eventual death.

Pharmacokinetics

Isocyanides in general are considered lipophilic , which could influence their bioavailability and distribution within the body

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By covalently modifying essential metabolic enzymes, the compound disrupts crucial biochemical pathways, leading to the destabilization and dysregulation of proteins . This disruption impedes the normal functioning of the bacteria, leading to their eventual death.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with water and biological (macro)molecules can impact its effectiveness . Additionally, safety data sheets indicate that the compound should be handled with strict engineering controls and personal protective equipment due to its allergenic and sensitizing properties

Safety and Hazards

Diphenylmethyl isocyanate can cause serious eye damage and may be fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child .

Future Directions

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The development of green PUs with properties and performance comparable to fossil-based ones is a future direction in this field .

properties

IUPAC Name

[isocyano(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKQCRSUOJRCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3128-85-6
Record name 1,1′-(Isocyanomethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3128-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylmethyl isocyanide
Reactant of Route 2
Diphenylmethyl isocyanide
Reactant of Route 3
Diphenylmethyl isocyanide
Reactant of Route 4
Diphenylmethyl isocyanide
Reactant of Route 5
Diphenylmethyl isocyanide
Reactant of Route 6
Diphenylmethyl isocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.